molecular formula C6H3ClO4 B13704807 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride

2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride

Cat. No.: B13704807
M. Wt: 174.54 g/mol
InChI Key: RJZLQWIPIDTMFT-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride is a reactive acyl chloride derivative featuring a furan ring substituted with two ketone groups at positions 2 and 3. This compound is characterized by its electrophilic acetyl chloride moiety, which enables facile nucleophilic substitution reactions, making it valuable in synthetic chemistry for forming amide or ester bonds. Its furan-dione core distinguishes it from maleimide-based analogs (pyrrole-2,5-dione derivatives), which are widely used in bioconjugation and drug-linker applications.

Properties

Molecular Formula

C6H3ClO4

Molecular Weight

174.54 g/mol

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetyl chloride

InChI

InChI=1S/C6H3ClO4/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2

InChI Key

RJZLQWIPIDTMFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of acylated products . This reactivity is utilized in various chemical synthesis processes .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name / Identifier Core Structure Functional Group Molecular Weight (g/mol) Reactivity Profile Primary Applications
2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride Furan-2,5-dione Acetyl chloride Not explicitly reported High reactivity toward amines, alcohols, thiols Precursor for bioconjugation, drug-linker synthesis
ADC1730 (Mal-PhAc-Val-Ala-PAB) Maleimide (pyrrole-2,5-dione) Phenylacetamide-amide 506.56 Thiol-specific conjugation Antibody-drug conjugates (ADCs)
NOTA-Maleimide derivatives Maleimide NHS ester/amide ~500–700 (varies) Amine/thiol conjugation Radiopharmaceuticals, imaging agents
ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) Maleimide PAB-PNP carbonate 671.66 Controlled release via carbamate cleavage Targeted drug delivery systems

Structural and Functional Differences

  • Core Heterocycle: The target compound’s furan-2,5-dione core is less common in bioconjugation compared to maleimide (pyrrole-2,5-dione) derivatives. Maleimides exhibit superior stability in physiological conditions and selective reactivity toward thiols, whereas furan-diones may display altered hydrolysis kinetics and selectivity . Electrophilic Groups: The acetyl chloride group in the target compound is significantly more reactive than the NHS esters or amides in NOTA-maleimides or phenylacetamide-linked maleimides . This necessitates stringent anhydrous handling but enables rapid coupling under mild conditions.

Reactivity and Stability

  • Acetyl Chloride vs. NHS Esters: The acetyl chloride moiety undergoes rapid nucleophilic acyl substitution with amines (e.g., lysine residues) or alcohols, whereas NHS esters in NOTA-maleimides require basic pH for efficient amine coupling . Maleimide-thiol adducts (e.g., ADC1730) are stable at neutral pH but may hydrolyze at alkaline conditions, whereas furan-dione reactivity under similar conditions remains less documented .

Molecular Weight and Solubility

  • The target compound’s molecular weight is expected to be lower (~250–300 g/mol estimated) compared to ADC1730 (506.56 g/mol) or NOTA-maleimides (~500–700 g/mol). This lower mass may enhance tissue penetration but reduce solubility in aqueous media unless derivatized with hydrophilic groups (e.g., carboxymethyl in NOTA derivatives) .

Research Findings and Limitations

  • Synthetic Utility : The acetyl chloride’s high reactivity makes it ideal for one-step conjugations but limits shelf-life. Maleimide-based NHS esters (e.g., ADC1730) offer better storage stability .
  • Biological Compatibility : Maleimides are preferred in ADCs due to established cleavage profiles (e.g., Val-Ala-PAB linker in ADC1730). Furan-dione derivatives require further study to assess protease sensitivity or off-target reactivity.

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C7H5ClO3
  • Molecular Weight : 174.56 g/mol
  • IUPAC Name : 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride

Biological Activity Overview

The biological activity of 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride has been investigated primarily in the context of its cytotoxic and antimicrobial properties.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Studies show that the compound demonstrates an IC50 value of approximately 63.2 µM, indicating effective inhibition of cell proliferation .
  • HepG2 Liver Cancer Cells : The compound also shows promising activity against HepG2 cells with an IC50 value of around 84.9 µM .

The mechanism underlying its cytotoxicity may involve the induction of apoptosis through caspase activation pathways, as indicated by Western blotting analyses .

Antimicrobial Activity

The antimicrobial potential of 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride has been explored against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Strains : It also demonstrated antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to react with nucleophiles in biological systems. This reactivity is crucial for its interactions with biomolecules such as proteins and nucleic acids.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the furan ring or substituents on the acetyl chloride can significantly alter the biological activity of the compound. For instance, introducing halogen atoms has been shown to enhance cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Anticancer Activity : A study focusing on derivatives of similar structures reported enhanced anticancer activity when specific functional groups were introduced, emphasizing the importance of structural modifications in drug design .
  • Antimicrobial Studies : Another research highlighted the efficacy of compounds with similar furan structures against multiple bacterial and fungal strains, supporting the potential use of 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride in developing new antimicrobial agents .

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC Values
CytotoxicityMCF-763.2 µM
HepG284.9 µM
Antibacterial ActivityStaphylococcus aureusMIC = 4.69 - 22.9 µM
Escherichia coliMIC = 4.69 - 22.9 µM
Antifungal ActivityCandida albicansMIC = 16.69 - 78.23 µM

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